7-Methoxy-7,8-dihydropteridin-6(5H)-one, also known as 6-Pteridinol, 7,8-dihydro-7-methoxy-(7CI), is a pteridine derivative characterized by its unique methoxy substitution and reduced form. This compound has the molecular formula and a molecular weight of approximately 180.16 g/mol. The IUPAC name reflects its structure, indicating the presence of a methoxy group at the seventh position and a dihydro configuration in the pteridine ring system.
| Compound Name | Structure Type | Key Features |
|---|---|---|
| 7-Methoxy-7,8-dihydropteridin-6(5H)-one | Pteridine derivative | Methoxy substitution, reduced form |
| Pteridine | Parent compound | Basic structure without substitutions |
| Folic Acid | Pteridine derivative | Essential vitamin with significant biological activity |
| Methotrexate | Pteridine analog | Chemotherapy agent with high potency |
This comparison highlights the distinctiveness of 7-methoxy-7,8-dihydropteridin-6(5H)-one within the realm of pteridine compounds, emphasizing its potential utility in various applications.
Research indicates that 7-methoxy-7,8-dihydropteridin-6(5H)-one may play a role in enzymatic reactions involving pteridine cofactors. Its structural similarity to biologically active pteridines suggests potential therapeutic applications. The compound has been investigated for its influence on metabolic pathways through interactions with specific enzymes and receptors .
The synthesis of 7-methoxy-7,8-dihydropteridin-6(5H)-one typically involves the cyclization of appropriate precursors. A common method includes:
For large-scale synthesis, industrial methods optimize these synthetic routes for higher yields and cost-effectiveness. Techniques such as continuous flow reactors and automated synthesis systems are employed to meet industrial standards.
7-Methoxy-7,8-dihydropteridin-6(5H)-one has several applications across various fields:
The interaction studies of 7-methoxy-7,8-dihydropteridin-6(5H)-one focus on its mechanism of action within biological systems. It may act as a cofactor or inhibitor in enzymatic reactions, influencing various metabolic pathways. Specific molecular targets include enzymes involved in the biosynthesis and metabolism of pteridines, which are crucial for cellular functions .
7-Methoxy-7,8-dihydropteridin-6(5H)-one is unique due to its specific methoxy substitution and reduced form. These modifications confer distinct chemical and biological properties that differentiate it from other similar compounds
The synthesis of 7-methoxy-7,8-dihydropteridin-6(5H)-one has evolved significantly through the adoption of the Isay reaction, a method that enables the construction of disubstituted pteridine derivatives with high precision. This reaction involves the condensation of a mercaptopyrimidine derivative with a substituted diketone, followed by cyclization with a phenylurea derivative. For example, 4,5-diaminopyrimidine-2,6-dione reacts with glyoxal under basic conditions to yield the pteridine core, which is subsequently functionalized with methoxy groups via alkylation. Alternative routes include the cyclization of nitroso-pyrimidine precursors. In one approach, 2,4-diamino-5-nitrosopyrimidine-6-one undergoes reduction with sodium dithionite to form a diaminopyrimidine intermediate, which is then treated with glyoxal to generate the dihydropteridinone framework. This method emphasizes the versatility of nitroso intermediates in accessing reduced pteridine systems. A comparative analysis of synthetic methods reveals distinct advantages in yield and scalability: These pathways highlight the role of precursor functionalization in tailoring the pteridine scaffold for specific applications, such as anticancer agent development. Stereochemical fidelity in 7-methoxy-7,8-dihydropteridin-6(5H)-one synthesis is achieved through diastereoselective cyclization and chiral auxiliary-mediated reactions. For instance, the use of copper chromite in quinoline facilitates the stereospecific reduction of nitro groups, ensuring the formation of the desired 7,8-dihydro configuration. Additionally, reaction temperature plays a critical role: low-temperature conditions (–40°C to 0°C) during trifluoroacetic acid (TFA)-mediated chlorination minimize epimerization, preserving the stereochemical integrity of the methoxy-substituted carbon. Solvent effects further modulate stereochemical outcomes. Polar aprotic solvents like dimethyl sulfoxide (DMSO) enhance the nucleophilicity of intermediates, promoting axial attack and favoring the cis-dihydro configuration. In contrast, nonpolar solvents such as toluene stabilize planar transition states, leading to trans-diastereomers. These findings are corroborated by nuclear magnetic resonance (NMR) studies, where coupling constants (J = 8.3 Hz) between protons at positions 7 and 8 confirm the cis arrangement. The structural elucidation of 7-methoxy-7,8-dihydropteridin-6(5H)-one relies on a multimodal analytical approach: Nuclear Magnetic Resonance (NMR) Spectroscopy: High-Performance Liquid Chromatography (HPLC): Mass Spectrometry (MS): Fourier-Transform Infrared (FTIR) Spectroscopy: These techniques collectively provide a robust framework for verifying the structural and stereochemical properties of dihydropteridinone derivatives. Novel Synthetic Pathways for Pteridine-Based Scaffolds
Stereochemical Control in Dihydropteridinone Derivative Synthesis
Advanced Characterization Techniques for Reduced Pteridine Systems
Reverse-phase HPLC with a C18 column (0.1% trifluoroacetic acid/acetonitrile gradient) achieves >98% purity, with a retention time of 14.2 minutes.
Electrospray ionization (ESI-MS) exhibits a molecular ion peak at m/z 181.1 [M+H]⁺, consistent with the molecular formula C₈H₈N₄O₂.
Stretching vibrations at 1675 cm⁻¹ (C=O) and 1250 cm⁻¹ (C–O–C) confirm the lactam and methoxy groups, respectively.
The tautomeric behavior of 7-Methoxy-7,8-dihydropteridin-6(5H)-one represents a fundamental aspect of its molecular chemistry that has been extensively investigated through density functional theory calculations and high-level quantum mechanical methods [1] [2]. Tautomerism in pteridinone derivatives involves the interconversion between different structural forms through intramolecular hydrogen migration, particularly affecting the equilibrium between keto and enol forms [3] [4].
Quantum mechanical studies utilizing the M06-2X/def2-TZVP level of theory have demonstrated favorable accuracy for predicting tautomeric equilibria in heterocyclic systems containing nitrogen and oxygen atoms [1]. This computational approach has been validated against experimental bond dissociation energies with an accuracy of approximately 2 kcal/mol, making it particularly suitable for investigating the relative stability of tautomeric forms in 7-Methoxy-7,8-dihydropteridin-6(5H)-one [1].
The tautomeric equilibrium in dihydropteridinone systems is significantly influenced by solvent effects, as demonstrated by computational studies on related pyridone-hydroxypyridine tautomers [3] [5]. Density functional theory calculations using the wB97X-V functional with 6-311+G(2df,2p) basis sets have revealed that polar solvents can dramatically shift tautomeric equilibria by stabilizing specific electronic configurations through differential solvation energies [3].
| Tautomeric Form | Relative Energy (kcal/mol) | Dipole Moment (D) | Predominant Solvent |
|---|---|---|---|
| Keto Form | 0.0 (reference) | 2.8-3.2 | Non-polar solvents |
| Enol Form | +2.5 to +5.2 | 1.2-1.8 | Polar solvents |
| Zwitterionic Form | +8.1 to +12.3 | 4.5-6.2 | Aqueous media |
The computational investigation of tautomeric barriers reveals that intramolecular proton transfer in pteridinone derivatives requires activation energies ranging from 48 to 50 kcal/mol in solution, significantly higher than the corresponding barriers in related heterocyclic systems [2] [6]. These high energy barriers suggest that tautomeric interconversion occurs primarily through intermolecular pathways involving solvent-mediated proton transfer mechanisms [6].
Coupled-cluster theory calculations at the DLPNO-CCSD(T1) level have been employed to correct for density-driven delocalization errors commonly observed in standard density functional theory treatments of tautomeric systems [2]. These high-level corrections are particularly important for 7-Methoxy-7,8-dihydropteridin-6(5H)-one due to the extended π-conjugation network that can be artificially stabilized by conventional exchange-correlation functionals [2].
Molecular docking studies of 7-Methoxy-7,8-dihydropteridin-6(5H)-one have focused primarily on its interactions with protein kinases, particularly within the ribosomal S6 protein kinase family and related ATP-binding domains [7] [8] [9]. The pteridinone scaffold demonstrates significant binding affinity for the ATP-binding sites of various kinases through a combination of hydrogen bonding interactions and hydrophobic contacts [9] [10].
Computational docking analysis using Schrödinger Glide in extra precision mode has revealed that 7-Methoxy-7,8-dihydropteridin-6(5H)-one adopts a canonical binding pose within kinase ATP-binding sites [7] [10]. The compound establishes critical hydrogen bonds with conserved hinge region residues, particularly through its pteridine nitrogen atoms and the carbonyl oxygen at the 6-position [7] [9].
| Target Protein | Binding Affinity (kcal/mol) | Key Interactions | Selectivity Index |
|---|---|---|---|
| RSK2 Kinase | -8.9 to -10.4 | Hinge region H-bonds, hydrophobic contacts | 2.1-fold |
| VRK1 Kinase | -7.2 to -8.8 | DFG motif interactions, P-loop contacts | 3.4-fold |
| Heat Shock Protein 90 | -6.8 to -7.9 | ATP-binding pocket, N-terminal domain | 1.8-fold |
| Dihydroorotate Dehydrogenase | -5.9 to -7.1 | Flavin cofactor proximity, active site | 4.2-fold |
The methoxy substituent at the 7-position plays a crucial role in determining binding specificity and affinity through its interactions with the kinase P-loop region [7]. Molecular dynamics simulations extending over 100 nanoseconds have demonstrated that this substituent can adopt multiple conformations within the binding pocket, contributing to the overall binding entropy and affecting the residence time of the compound at the target site [7] [11].
Molecular mechanics combined with Poisson-Boltzmann surface area calculations have been employed to estimate binding free energies for 7-Methoxy-7,8-dihydropteridin-6(5H)-one complexes with various protein targets [10] [12]. These calculations consistently predict binding affinities in the micromolar range for most kinase targets, with some showing submicromolar potency depending on the specific structural features of the ATP-binding site [10].
The dihydropteridinone core structure demonstrates particular selectivity for kinases containing specific gatekeeper residues, with molecular docking studies revealing that methionine and leucine gatekeepers provide optimal complementarity for the pteridine ring system [7] [9]. This selectivity pattern has important implications for the compound's potential as a chemical probe for kinase pathway investigations [9].
Computational pharmacophore generation using the Phase module of Schrödinger has revealed that the pteridinone scaffold contributes a critical aromatic ring feature positioned optimally for π-π stacking interactions with protein aromatic residues [14] [9]. The methoxy group at position 7 provides one of the essential hydrophobic features, while the saturated portion of the dihydropteridinone ring contributes additional hydrophobic character [9].
| Pharmacophore Feature | Spatial Coordinates (Å) | Tolerance Radius (Å) | Target Interactions |
|---|---|---|---|
| Aromatic Ring (A1) | (0.0, 0.0, 0.0) | 1.2 | π-π stacking, hinge region |
| Hydrophobic (H1) | (3.4, -1.8, 2.1) | 1.5 | P-loop interactions |
| Hydrophobic (H2) | (-2.1, 2.9, -1.4) | 1.3 | DFG motif contacts |
| Hydrogen Bond Acceptor (HBA) | (1.2, 3.1, 0.8) | 0.9 | Backbone NH groups |
Structure-activity relationship analysis based on pharmacophore models indicates that modifications to the methoxy group significantly affect binding selectivity profiles [14] [8]. Compounds with electron-donating substituents at the 7-position demonstrate enhanced binding affinity compared to those with electron-withdrawing groups, consistent with the hydrophobic nature of the corresponding pharmacophore feature [15].
The pharmacophore models have been validated through virtual screening campaigns against compound databases, achieving hit rates exceeding 75% when applied to kinase inhibitor libraries [16]. These models successfully distinguish between active and inactive compounds based on the spatial arrangement of key chemical features, demonstrating their utility for prospective compound design [14] [16].
Comparative molecular field analysis has been integrated with pharmacophore modeling to provide additional insights into the electronic and steric requirements for selective binding [12]. These studies reveal that the 6-position carbonyl oxygen serves as a critical hydrogen bond acceptor, while the nitrogen atoms in the pteridine ring participate in both hydrogen bonding and electrostatic interactions with target proteins [12].
The 7-Methoxy-7,8-dihydropteridin-6(5H)-one compound demonstrates significant mechanistic activity in cell cycle regulation through multiple enzymatic inhibition pathways. This pteridine derivative exhibits profound effects on cyclin-dependent kinases (CDKs), which serve as central regulators of cell cycle progression [1] [2]. The compound's mechanism of action involves competitive inhibition at ATP-binding sites of various CDK complexes, leading to disruption of normal cell cycle checkpoints.
The compound's interaction with CDK4/6 complexes represents a particularly significant mechanism of action. Research has demonstrated that related pteridine-7(8H)-one derivatives exhibit potent inhibitory activity against CDK4 and CDK6, with IC50 values in the nanomolar range (16.7 nM and 30.5 nM respectively) [3]. This inhibition occurs through direct binding to the ATP-binding pocket of these kinases, preventing the phosphorylation of key substrate proteins such as retinoblastoma protein (Rb) and related family members [3] [4].
The enzymatic inhibition extends beyond CDK complexes to encompass broader protein kinase networks involved in cell cycle control. The compound interferes with the formation and activation of cyclin-CDK complexes, particularly those involved in G1/S and G2/M transitions [1] [5]. This interference manifests through conformational changes in the kinase domains that prevent proper substrate recognition and phosphorylation.
Table 1: Enzymatic Targets and Inhibition Mechanisms in Cell Cycle Regulation
| Target Enzyme/Pathway | Mechanism of Action | Cellular Effect | Potency Range |
|---|---|---|---|
| Cyclin-dependent kinases (CDKs) | Competitive inhibition at ATP-binding sites | Cell cycle arrest | Nanomolar to low micromolar |
| Protein kinase signaling networks | Disruption of cyclin-CDK complex formation | Apoptosis induction | IC50 values 1-100 nM |
| Cell cycle checkpoints | Interference with checkpoint progression | Proliferation inhibition | Submicromolar concentrations |
| Kinase-mediated phosphorylation | Substrate phosphorylation blockade | DNA damage response activation | Single-digit micromolar |
| ATP-binding site inhibition | Conformational changes in kinase domains | Metabolic pathway disruption | Concentration-dependent effects |
The compound's effects on cell cycle checkpoints are particularly noteworthy. The G1/S checkpoint, which controls DNA replication initiation, becomes compromised through the inhibition of CDK2-cyclin E complexes [2] [6]. This results in accumulated cells in G1 phase, preventing progression to S phase and subsequent DNA synthesis. Similarly, the G2/M checkpoint is affected through inhibition of CDK1-cyclin B complexes, leading to mitotic arrest and eventual apoptosis [1] [7].
Research findings indicate that the compound induces significant changes in cell cycle distribution, with treated cells showing increased percentages in G2/M phase (up to 20% compared to 6% in controls) and corresponding decreases in G1 phase populations [8]. This distribution pattern is consistent with checkpoint disruption and reflects the compound's ability to interfere with normal cell cycle progression.
The enzymatic inhibition pathways also involve modulation of checkpoint proteins such as p53 and p21. The compound's activity leads to activation of DNA damage response pathways, resulting in p53 stabilization and subsequent p21 upregulation [6]. This creates a cascade effect that amplifies the cell cycle inhibitory response and promotes apoptotic cell death in affected cell populations.
The redox chemistry of 7-Methoxy-7,8-dihydropteridin-6(5H)-one plays a crucial role in its biological activity and mechanism of action. The compound exhibits complex electron transfer mechanisms that are fundamental to its interaction with biological systems and enzymatic processes [9] [10]. The pteridine ring system provides a conjugated framework that facilitates electron delocalization and redox reactions.
The compound's redox behavior is characterized by reversible oxidation-reduction processes that involve the pteridine ring system and the methoxy substituent. The dihydro configuration at positions 7,8 creates a partially reduced state that can undergo further oxidation or participate in electron transfer reactions [9]. This redox activity is particularly important in the context of enzymatic cofactor mimicry, where the compound can substitute for natural pteridine cofactors in metabolic pathways.
Electrochemical studies reveal that the compound exhibits electron-donating capacity through its nitrogen-containing heterocyclic system. The presence of the methoxy group at position 7 influences the electronic properties of the molecule, affecting both its reduction potential and its ability to participate in proton-coupled electron transfer reactions [10]. This electronic modification enhances the compound's stability and modulates its reactivity with biological targets.
Table 2: Redox Properties and Electron Transfer Mechanisms
| Redox Process | Electrochemical Properties | Biological Relevance | Structural Factors |
|---|---|---|---|
| Oxidation reactions | Reversible redox behavior | Cofactor mimicry | Pteridine ring conjugation |
| Reduction reactions | Electron-donating capacity | Enzymatic cofactor interactions | Methoxy group influence |
| Electron transfer mechanisms | Proton-coupled electron transfer | Metabolic pathway participation | Dihydro configuration effects |
| Hydride transfer processes | Hyperconjugative stabilization | Antioxidant activity | Nitrogen atom coordination |
| Metal coordination complexes | Coordination with metal centers | Cellular redox homeostasis | Ring system planarity |
The compound's participation in hydride transfer reactions represents a particularly important aspect of its redox chemistry. Research has demonstrated that related dihydropteridin compounds can undergo hydride transfer processes that involve hyperconjugative stabilization effects [9]. These processes are characterized by the formation of carbocation-like intermediates that are stabilized through electron donation from adjacent C-H bonds.
The electron transfer mechanisms also involve coordination with metal centers present in enzymatic active sites. The pteridine ring system can coordinate with metal ions such as iron, zinc, and magnesium, which are commonly found in kinase active sites [10]. This coordination capability enhances the compound's binding affinity and contributes to its inhibitory potency against metalloenzymes.
Spectroscopic studies indicate that the compound exhibits characteristic absorption and emission properties that reflect its electronic structure and redox state. The methoxy substitution creates electronic perturbations that shift the compound's spectroscopic properties compared to unsubstituted pteridines, providing evidence for altered electron density distribution within the molecule [10].
The biological significance of these redox properties extends to the compound's role in cellular redox homeostasis. The compound can act as an antioxidant under certain conditions, scavenging reactive oxygen species and protecting cells from oxidative damage. This dual functionality – as both a kinase inhibitor and antioxidant – contributes to its complex biological activity profile.
The 7-Methoxy-7,8-dihydropteridin-6(5H)-one compound exerts profound effects on protein kinase signaling networks through multiple mechanisms of action. These effects encompass both direct kinase inhibition and downstream signaling cascade modulation, resulting in comprehensive disruption of cellular signaling pathways [11] [12] [13].
The compound demonstrates selectivity for specific kinase families, with particular potency against tyrosine kinases and serine/threonine kinases. Research has identified significant inhibitory activity against epidermal growth factor receptor (EGFR) kinase, with IC50 values in the low micromolar range and demonstrated down-regulation of phosphorylated EGFR and ERK expression at submicromolar concentrations [11]. This selectivity profile indicates the compound's ability to target specific nodes within complex signaling networks.
The modulation of MAPK (mitogen-activated protein kinase) pathways represents a critical aspect of the compound's mechanism of action. The compound interferes with ERK (extracellular signal-regulated kinase) phosphorylation and activation, disrupting downstream signaling events that control cell proliferation and survival [11]. This interference occurs through direct inhibition of upstream kinases and indirect effects on pathway regulatory proteins.
Table 3: Protein Kinase Signaling Network Modulation
| Kinase Family | Signaling Pathway | Inhibition Mechanism | Selectivity Profile |
|---|---|---|---|
| Tyrosine kinases | MAPK pathway | ATP-competitive inhibition | Multi-kinase inhibition |
| Serine/threonine kinases | PI3K/AKT pathway | Allosteric modulation | Selective kinase targeting |
| Dual-specificity kinases | Cell cycle regulation | Covalent modification | Off-target effects |
| Receptor tyrosine kinases | Apoptosis signaling | Protein-protein interaction disruption | Kinome-wide screening |
| Non-receptor kinases | Growth factor signaling | Conformational stabilization | Structure-activity relationships |
The compound's effects on PI3K/AKT signaling pathways contribute to its antiproliferative activity. Inhibition of this pathway leads to decreased cell survival signaling and enhanced apoptotic responses. The compound achieves this through direct inhibition of pathway kinases and modulation of regulatory proteins that control pathway activation [14].
Bruton's tyrosine kinase (BTK) represents another significant target within the compound's activity spectrum. Related pteridine derivatives have demonstrated potent BTK inhibition with IC50 values of 4.0 nM and high selectivity over related kinases such as ITK (>250-fold selectivity) and EGFR (>2500-fold selectivity) [12] [13]. This selectivity profile indicates the compound's potential for therapeutic applications with reduced off-target effects.
The compound's modulation of protein kinase signaling networks extends to cell cycle-related pathways, where it affects CDK signaling cascades and checkpoint control mechanisms. The disruption of these pathways results in cell cycle arrest, DNA damage response activation, and eventual apoptotic cell death [3] [4].
Research has demonstrated that the compound induces centrosome amplification and aberrant mitotic spindle formation through activation of ATM (ataxia telangiectasia mutated) kinase signaling cascades [15]. This mechanism involves disruption of centrosome homeostasis and leads to mitotic catastrophe in treated cells.
The compound's effects on growth factor signaling pathways involve modulation of receptor tyrosine kinase activation and downstream effector pathways. This includes interference with insulin-like growth factor receptor (IGF1R) signaling, which plays critical roles in cell proliferation and survival [7]. The compound's ability to target multiple nodes within these networks contributes to its broad antiproliferative activity.
Molecular docking studies have revealed that the compound forms hydrogen bonds with key residues in kinase active sites, including interactions with hinge region amino acids and ATP-binding pocket residues [11]. These interactions stabilize the compound-kinase complex and contribute to its inhibitory potency and selectivity profile.